molecular formula C17H16O4 B1597507 Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester CAS No. 728919-00-4

Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester

Cat. No. B1597507
M. Wt: 284.31 g/mol
InChI Key: MIMARYDYKAGGKW-UHFFFAOYSA-N
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Description

“Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester” is a chemical compound with the CAS Number: 728919-00-4 . Its molecular weight is 284.31 and its molecular formula is C17H16O4 . The IUPAC name for this compound is 4’- (isopropoxycarbonyl) [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester” is 1S/C17H16O4/c1-11(2)21-17(20)13-8-6-12(7-9-13)14-4-3-5-15(10-14)16(18)19/h3-11H,1-2H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester” is typically stored at temperatures between 2 and 8 degrees Celsius . More specific physical and chemical properties were not available in the sources I found.

Safety And Hazards

For safety information and potential hazards associated with “Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

“Biphenyl-3,4’-dicarboxylic acid 4’-isopropyl ester” and similar compounds show promise in the field of electrochromics, particularly in the development of visible electrochromic devices (ECDs) . Their outstanding electrochromic behaviors, coupled with the relatively low cost of raw materials and short synthetic routes, make them promising candidate materials for future research and development .

properties

IUPAC Name

3-(4-propan-2-yloxycarbonylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-11(2)21-17(20)13-8-6-12(7-9-13)14-4-3-5-15(10-14)16(18)19/h3-11H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMARYDYKAGGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373477
Record name Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester

CAS RN

728919-00-4
Record name Biphenyl-3,4'-dicarboxylic acid 4'-isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 728919-00-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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